Methyl 2-bromopentanoate

Description

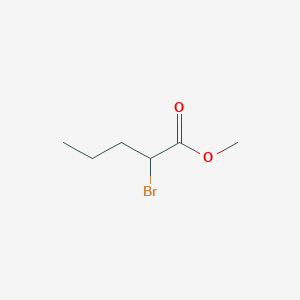

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMWQSVSOGNGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336218 | |

| Record name | methyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19129-92-1 | |

| Record name | methyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-Bromopentanoate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of methyl 2-bromopentanoate (CAS No. 19129-92-1), a versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document elucidates the compound's core properties, synthesis, reactivity, applications, and safety protocols, grounding all technical claims in authoritative references.

Core Chemical Identity and Properties

This compound, also known as methyl α-bromovalerate, is a halogenated ester with a chiral center at the α-carbon. Its utility in synthesis stems from the strategic placement of a reactive bromine atom adjacent to an electron-withdrawing ester group, which activates the α-position for nucleophilic substitution.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 19129-92-1 | |

| Molecular Formula | C₆H₁₁BrO₂ | |

| Molecular Weight | 195.05 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 210-211 °C | |

| Density | ~1.38 g/mL | |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, chloroform) |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of the structure and purity of this compound. Representative data is compiled in Table 2.

| Spectroscopic Technique | Key Features and Representative Data |

| ¹H NMR | The proton on the α-carbon (adjacent to the bromine) typically appears as a triplet or doublet of doublets. The methyl ester protons will be a singlet, and the aliphatic protons of the pentyl chain will show characteristic multiplets. |

| ¹³C NMR | The carbonyl carbon of the ester will have a chemical shift in the downfield region. The α-carbon bonded to the bromine will also be significantly deshielded. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730-1750 cm⁻¹. C-Br stretching vibrations will be observed in the fingerprint region. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio). Common fragmentation patterns involve the loss of the methoxy group (-OCH₃) or the entire ester group. |

Synthesis of this compound: A Step-by-Step Protocol

The most common and reliable method for the synthesis of this compound involves a two-step process: the α-bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification.

The Underlying Chemistry: Why this Route is Effective

The Hell-Volhard-Zelinsky reaction is a cornerstone of organic synthesis for the selective α-halogenation of carboxylic acids. The reaction proceeds through the in-situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. This enol intermediate then undergoes electrophilic attack by bromine at the α-position. Subsequent esterification of the resulting 2-bromopentanoyl bromide or 2-bromopentanoic acid with methanol yields the desired product. This method is favored for its high regioselectivity for the α-position.

Experimental Workflow

Caption: General Sₙ2 reaction of this compound.

Applications in Drug Development and Fragrance Industry

This compound is a valuable intermediate in several high-value chemical industries.

Pharmaceutical Synthesis

This compound and its close analogs are key starting materials in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of antiepileptic drugs. For instance, the structurally similar methyl 2-bromobutanoate is a crucial building block in the synthesis of Brivaracetam and Levetiracetam . In these syntheses, the α-bromo ester is reacted with a nucleophilic amine-containing intermediate to construct the core structure of the final drug molecule.

Agrochemicals

It serves as an intermediate in the production of certain herbicides and insecticides, where the α-bromo ester moiety is used to build the desired molecular framework.

Fragrance and Flavor Industry

This compound is used as a precursor in the synthesis of various fragrance compounds. Its sweet, fruity, and floral scent profile makes it a desirable component in perfumes, colognes, and other scented products.

Safety, Handling, and Disposal

As with all reactive chemical reagents, proper handling and disposal of this compound are paramount for laboratory safety.

Hazard Identification

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Flammable liquid and vapor.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

-

Static Discharge: Take precautionary measures against static discharge.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical and fragrance industries. Its straightforward synthesis, coupled with the versatile reactivity of the α-bromo ester functionality, makes it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- This compound: A Versatile Chemical with Diverse Applications. (2023-04-04). Ningbo Inno Pharmchem Co.,Ltd.

- PubChem Compound Summary for CID 529992, this compound.

- Yadav, M. R., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.

- UCB PHARMACEUTICAL S A. (2008). Alternative route for the synthesis of brivaracetam. US20080009638.

- This compound.

- ZHUHAI ZHIHE MEDICINE TECHNOLOGY CO LTD. (2019). Method for preparing levetiracetam. WO2019028671A1.

- Methyl-2-bromopentanoate.

physical and chemical properties of Methyl 2-bromopentanoate

An In-depth Technical Guide to Methyl 2-bromopentanoate: Properties, Reactivity, and Synthetic Applications

Authored by a Senior Application Scientist

Introduction

This compound, also known as Methyl 2-bromovalerate, is an organobromine compound that serves as a highly versatile and valuable intermediate in modern organic synthesis.[1][2] Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the precise introduction of specific molecular scaffolds is paramount.[1][3][4] The reactivity of this α-bromo ester is dominated by the presence of the bromine atom on the carbon adjacent to the carbonyl group, rendering the molecule an excellent electrophile for a variety of nucleophilic substitution and carbon-carbon bond-forming reactions.[3][5]

This guide provides an in-depth exploration of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into its reactivity, synthetic protocols, and safe handling. We will delve into the causality behind its synthetic utility, providing a robust framework for its application in complex molecule synthesis.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a reagent are critical for experimental design, dictating choices of solvent, reaction temperature, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [1][6] |

| Molecular Weight | 195.05 g/mol | [1][6][7] |

| IUPAC Name | This compound | [6] |

| Synonyms | Methyl 2-bromovalerate, Methyl α-bromopentanoate | [2][6] |

| CAS Number | 19129-92-1 | [6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.38 g/mL | [1][2] |

| Boiling Point | 210-211 °C | [1] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, chloroform); Insoluble in water. | [1][8] |

Spectral Characterization

Structural elucidation and purity assessment are critical for validating experimental outcomes. The following spectral data are characteristic of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the different hydrogen environments. The methoxy group (-OCH₃) will appear as a singlet. The proton on the α-carbon (CH-Br) will be a multiplet, coupled to the adjacent methylene group. The signals for the propyl chain will appear as multiplets in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show six distinct signals. The carbonyl carbon of the ester will be the most downfield signal. The α-carbon bonded to the bromine will also be significantly downfield due to the halogen's deshielding effect. The methoxy carbon and the three carbons of the propyl chain will appear at characteristic upfield shifts. Spectral data for this compound is available in databases for comparison.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1730-1750 cm⁻¹. The C-O single bond stretches will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the bromine atom.[6][7]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the electronic properties conferred by the α-bromo substituent. The electron-withdrawing nature of both the bromine atom and the adjacent ester carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity for α-bromo esters is the Sₙ2 reaction.[3] The substrate is a secondary alkyl halide, which is typically reactive in Sₙ2 pathways, especially with strong nucleophiles.[9][10] The proximity of the carbonyl group stabilizes the transition state, accelerating the reaction rate compared to a simple secondary alkyl bromide.[3] This makes this compound an excellent reagent for introducing a pentanoate moiety onto a wide range of nucleophiles, including amines, thiolates, cyanides, and carbanions.

The key to this enhanced reactivity is the backside attack by the nucleophile, which proceeds with an inversion of stereochemistry if the α-carbon is chiral.[9]

Caption: Generalized Sₙ2 mechanism for this compound.

The Reformatsky Reaction

A classic and powerful carbon-carbon bond-forming reaction, the Reformatsky reaction, utilizes α-halo esters.[11] In this reaction, metallic zinc inserts into the carbon-bromine bond to form an organozinc intermediate, also known as a Reformatsky enolate.[11] This intermediate is less reactive than a Grignard reagent, allowing it to react selectively with the carbonyl group of aldehydes or ketones without attacking the ester functionality. The reaction culminates in the formation of a β-hydroxy ester after an acidic workup.[11]

Caption: Experimental workflow for the Reformatsky reaction.

Experimental Protocols

Synthesis via Hell-Volhard-Zelinskii Bromination and Esterification

A robust and widely applicable method for synthesizing this compound begins with the α-bromination of the corresponding carboxylic acid, pentanoic acid, via the Hell-Volhard-Zelinskii (HVZ) reaction.[3] The resulting 2-bromopentanoyl bromide is then directly esterified with methanol.

Causality: The HVZ reaction is necessary because carboxylic acids do not readily enolize. Phosphorus tribromide (PBr₃) first converts the carboxylic acid into an acyl bromide, which enolizes much more easily, allowing for selective α-bromination by Br₂.[3]

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a scrubber), and an addition funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Acid Bromide Formation: Charge the flask with pentanoic acid. Add a catalytic amount of phosphorus tribromide (PBr₃).

-

Bromination: Add elemental bromine (Br₂) dropwise via the addition funnel to the stirring solution. The reaction is exothermic and may require cooling in an ice bath to maintain control. After the addition is complete, gently heat the mixture to reflux until the evolution of HBr gas ceases, indicating the completion of the bromination.

-

Esterification: Cool the reaction mixture to room temperature. Carefully and slowly add anhydrous methanol to the crude 2-bromopentanoyl bromide. This reaction is highly exothermic and will generate HBr gas.

-

Workup: Once the esterification is complete, pour the reaction mixture into ice-cold water. Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid), water, and finally, brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product can be further purified by fractional distillation under vacuum to yield pure this compound.

Characterization Protocol

-

Obtain Spectra: Acquire ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified product.

-

Data Analysis:

-

Confirm the presence of all expected peaks in the NMR spectra and verify their integration and multiplicity.

-

Identify the strong C=O stretch in the IR spectrum.

-

Analyze the mass spectrum to confirm the molecular weight and the characteristic bromine isotope pattern.

-

-

Purity Assessment: Use Gas Chromatography (GC) or ¹H NMR with an internal standard to determine the purity of the final product.

Safety and Handling

Alpha-bromo esters are reactive compounds and should be handled with appropriate care. While specific toxicity data for this compound is limited[12], data from analogous compounds like Methyl 2-bromopropionate suggest it should be treated as a hazardous substance.[13][14]

-

Hazards: Assumed to be corrosive and can cause severe skin burns and eye damage.[13] May cause respiratory irritation. Harmful if swallowed or inhaled.[13]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[12]

Conclusion

This compound is a foundational building block for organic synthesis, offering a reliable and versatile platform for constructing complex molecular architectures. Its value lies in the predictable and efficient reactivity of the α-bromo ester moiety, particularly in nucleophilic substitution and Reformatsky reactions. A thorough understanding of its physicochemical properties, reactivity profile, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in research and development, especially within the pharmaceutical and agrochemical industries.

References

- Vertex AI Search. (n.d.). This compound: A Versatile Chemical with Diverse Applications.

- Vulcanchem. (n.d.). This compound - 114438-78-7.

- Fiveable. (n.d.). Alpha-Brominated Ester Definition.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl DL-2-bromopropionate.

- Chemical Bull Pvt. Ltd. (n.d.). Methyl-2-bromopentanoate | 5445-17-0.

- Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids.

- Sigma-Aldrich. (n.d.). Methyl 2-bromopropionate 98.

- ECHEMI. (n.d.). This compound SDS, 19129-92-1 Safety Data Sheets.

- BLD Pharm. (n.d.). 114438-78-7|this compound.

- Testbook. (2024, August 23). Aldehydes and ketones react with α-brome esters and zinc to yield.

- Virginia Open Data Portal. (n.d.). This compound.

- United States Biological. (n.d.). Methyl-2-bromopentanoate - Data Sheet.

- ChemicalBook. (n.d.). Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). Methyl 2-bromopropionate - Safety Data Sheet.

- PubChem. (n.d.). Methyl 2-bromopropionate.

- Pharmaffiliates. (n.d.). CAS No : 19129-92-1 | Product Name : Methyl-2-bromopentanoate.

- Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety.

- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Innovation: Methyl 2-Bromovalerate in Pharmaceutical Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound (114438-78-7) for sale [vulcanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. fiveable.me [fiveable.me]

- 6. This compound | C6H11BrO2 | CID 529992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Virginia Open Data Portal [data.virginia.gov]

- 8. Methyl 2-bromopropionate 98 5445-17-0 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. testbook.com [testbook.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. Methyl 2-bromopropionate - Safety Data Sheet [chemicalbook.com]

- 15. Methyl-2-bromopentanoate | 5445-17-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Whitepaper: A Deep Dive into the Structural and Conformational Landscape of Methyl 2-bromopentanoate

Abstract: Methyl 2-bromopentanoate is a versatile chemical intermediate of significant interest to the pharmaceutical, agrochemical, and fragrance industries.[1] Its utility stems from the strategic placement of a bromine atom alpha to an ester carbonyl group, providing a reactive handle for nucleophilic substitution and the construction of complex molecular architectures.[2] As the development of stereochemically pure active pharmaceutical ingredients becomes increasingly critical, a thorough understanding of the structural and conformational properties of such chiral building blocks is paramount.[2] This guide provides an in-depth analysis of this compound, moving from foundational spectroscopic elucidation to a nuanced examination of its conformational isomerism. It is intended for researchers, synthetic chemists, and drug development professionals who utilize halogenated esters in their workflows.

Foundational Molecular Structure

This compound (C₆H₁₁BrO₂) is a chiral ester with a stereocenter at the C2 position.[3] A comprehensive analysis of its structure is the first step in predicting its reactivity and behavior in a synthetic or biological context.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₆H₁₁BrO₂ | [1][4] |

| Molecular Weight | 195.06 g/mol | [1][5][6] |

| Boiling Point | 210-211 °C | [1] |

| Density | 1.38 g/mL | [1] |

| Appearance | Colorless to light yellow liquid |[1] |

Mass Spectrometry (MS)

Mass spectrometry serves as the primary tool for confirming molecular weight and elemental composition.

-

Rationale: For a bromo-compound, MS is particularly diagnostic. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, immediately confirming the presence of a single bromine atom.

-

Expected Data:

-

M⁺ Peak: A doublet at m/z 194 and 196.

-

Key Fragments: Common fragmentation pathways include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 163/165, and McLafferty rearrangement if sterically feasible. The loss of the bromine radical (-Br, m/z 79/81) is also a probable fragmentation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups.

-

Rationale: The technique identifies specific covalent bond vibrations. The most prominent features in the this compound spectrum will be the ester carbonyl and the C-O single bonds.

-

Expected Absorptions:

-

~1740 cm⁻¹: A strong, sharp absorption characteristic of the C=O stretch in an aliphatic ester. The electronegative alpha-bromine atom typically shifts this frequency slightly higher than a standard alkyl ester.

-

~2870-2960 cm⁻¹: C-H stretching from the alkyl chain (propyl and methyl groups).

-

~1200-1250 cm⁻¹: Strong C-O stretching of the ester linkage.

-

~600-700 cm⁻¹: C-Br stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework.

-

Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms. The chemical shifts are heavily influenced by the electronegativity of the bromine atom and the ester oxygen atoms.

Table 2: Predicted ¹H and ¹³C NMR Data (CDCl₃ Solvent) | ¹H NMR | Position | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | H-a | -OCH₃ | ~3.75 | singlet (s) | 3H | Deshielded by adjacent oxygen. No adjacent protons to couple with. | | H-b | CH -Br | ~4.20 | triplet (t) | 1H | Strongly deshielded by both the electronegative Br and the C=O group. Coupled to the two H-c protons. | | H-c | -CH₂- | ~2.0-2.2 | multiplet (m) | 2H | Coupled to H-b and H-d. Diastereotopic nature may lead to complex splitting. | | H-d | -CH₂- | ~1.50 | sextet | 2H | Coupled to H-c and H-e. | | H-e | -CH₃ | ~0.95 | triplet (t) | 3H | Standard terminal methyl group, coupled to the two H-d protons. | | ¹³C NMR | Position | Predicted Shift (δ, ppm) | Rationale | | C-1 | C=O | ~170 | Carbonyl carbon, deshielded by double-bonded oxygen. | | C-2 | C H-Br | ~45-50 | Alpha-carbon, deshielded by directly attached bromine. | | C-3 | -C H₂- | ~35 | Methylene carbon adjacent to the stereocenter. | | C-4 | -C H₂- | ~20 | Standard alkyl methylene carbon. | | C-5 | -C H₃ | ~13 | Standard terminal methyl carbon. | | C-6 | -OC H₃ | ~53 | Ester methyl carbon, deshielded by oxygen. |

Conformational Analysis: A Dynamic Perspective

While spectroscopic methods define the static connectivity, the molecule exists as a dynamic equilibrium of rotational isomers (conformers). Understanding the preferred conformations is crucial for predicting steric interactions in transition states of reactions.

Rotational Isomers of the C2-C3 Bond

The most significant conformational flexibility arises from rotation around the C2-C3 sigma bond. We can visualize the resulting conformers using Newman projections, looking down the C2-C3 axis.

-

Rationale for Analysis: The substituents on C2 (Br, H, CO₂Me) and C3 (CH₂CH₃, H, H) create steric and electronic interactions that favor specific rotational arrangements. The staggered conformations are significantly lower in energy than the eclipsed conformations and are the only ones populated at room temperature.

The three stable, staggered conformers are shown below. Two are gauche (substituents at 60°) and one is anti (substituents at 180°).

Figure 1: Newman projections of staggered conformers around the C2-C3 bond.

Predicting Conformer Stability

The relative stability of these conformers is dictated by steric hindrance.

-

Anti-Conformer: This is predicted to be the lowest energy and most populated conformer. The two largest groups, the bromine atom (on C2) and the ethyl group (on C3), are positioned 180° apart, minimizing steric repulsion.

-

Gauche-1 Conformer: This conformer suffers from a gauche interaction between the large bromine and ethyl groups, raising its energy relative to the anti-conformer.

-

Gauche-2 Conformer: This conformer experiences a gauche interaction between the ester group (CO₂Me) and the ethyl group. While the ester group is sterically demanding, this interaction is generally less destabilizing than the Br/Et interaction in Gauche-1.

The equilibrium population will heavily favor the Anti-Conformer. This has direct implications for reactivity, as the accessibility of the C2 stereocenter for nucleophilic attack (e.g., in an Sₙ2 reaction) is dictated by the steric environment of the lowest-energy ground state. Advanced techniques like variable-temperature NMR or microwave spectroscopy, often coupled with computational chemistry, can be used to experimentally quantify the energy differences between such conformers.[7]

Practical Application: Synthesis and Analysis Workflow

A robust understanding of a molecule's structure is incomplete without a reliable method for its synthesis and purification. The most common laboratory-scale synthesis involves the alpha-bromination of pentanoic acid followed by esterification.

Figure 2: General workflow for the synthesis of this compound.

Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction and Esterification

This protocol is a self-validating system where the successful formation of the intermediate acyl bromide is a prerequisite for the final esterification step.

Materials:

-

Pentanoic Acid

-

Red Phosphorus (or PBr₃, catalytic)

-

Liquid Bromine (Br₂)

-

Anhydrous Methanol

-

Sodium Bicarbonate (sat. solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Appropriate organic solvents (e.g., Diethyl Ether)

Procedure:

Part A: α-Bromination (Hell-Volhard-Zelinsky)

-

Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge pentanoic acid and a catalytic amount of red phosphorus (or PBr₃).

-

Causality: PBr₃ (formed in situ from P and Br₂) is the true catalyst, converting the carboxylic acid to an acyl bromide. The enol form of the acyl bromide is what reacts with Br₂ to achieve selective alpha-bromination.

-

-

Bromine Addition: Slowly add liquid bromine via the dropping funnel. The reaction is exothermic and will evolve HBr gas (use a fume hood and a gas trap).

-

Reaction: Gently heat the mixture to complete the reaction. The disappearance of the red bromine color is an indicator of consumption. The intermediate is 2-bromopentanoyl bromide.

Part B: Fischer Esterification 4. Ester Formation: Carefully and slowly add anhydrous methanol to the cooled reaction mixture containing the 2-bromopentanoyl bromide.

- Causality: Methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide to form the methyl ester and HBr as a byproduct. This reaction is typically faster than esterifying the corresponding carboxylic acid.

- Reflux: Heat the mixture under reflux for 1-2 hours to ensure complete esterification.

- Workup: Cool the reaction mixture and pour it into cold water. Extract the product with diethyl ether.

- Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

- Causality: The bicarbonate wash is critical to remove acidic impurities (HBr, unreacted starting material), preventing them from co-distilling with the product.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

Analytical and Purification Workflow

The crude product from the synthesis must be purified and its identity rigorously confirmed.

Figure 3: Post-synthesis workflow for purification and analysis.

-

Purification: The crude ester is best purified by vacuum distillation. Its relatively high boiling point makes distillation at atmospheric pressure impractical and can lead to decomposition.[1]

-

Characterization: The purified fraction is then subjected to the full suite of spectroscopic analyses described in Section 1.0.

-

The MS spectrum must show the characteristic 1:1 M⁺/M+2 doublet at m/z 194/196.

-

The IR spectrum must show a strong ester carbonyl peak (~1740 cm⁻¹).

-

The ¹H and ¹³C NMR spectra must match the predicted shifts, multiplicities, and integrations. This final step provides unambiguous confirmation of the structure.

-

Conclusion

A comprehensive analysis of this compound extends beyond its simple 2D structure. By integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, a complete picture of its covalent framework is established. Furthermore, an understanding of its conformational preferences, dominated by the sterically favored anti-conformer, provides critical insight into its behavior and reactivity. The ability to synthesize, purify, and rigorously characterize this molecule using a logical and self-validating workflow is fundamental to its successful application as a key building block in modern organic and medicinal chemistry.

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: A Versatile Chemical with Diverse Applications.

- Organic Syntheses. (n.d.). 2-bromopentane.

- Tata, R. R., et al. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate.

- PubChem. (n.d.). This compound.

- Ōki, M. (2012). Isolation of rotational isomers and developments derived therefrom. Proceedings of the Japan Academy, Series B, 88(5), 193-206.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.

- ResearchGate. (n.d.). 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239).

- YouTube. (2020). Chemistry 12 Haloalkanes & Haloarenes #Stereochemical Aspects of Nucleophilic Substitution Reactions.

- Zickefoose, E. M., et al. (n.d.). CONFORMATIONAL ANALYSIS OF METHYL HEPTANOATE AND METHYL OCTANOATE BY ROTATIONAL SPECTROSCOPY.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884).

- Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes.

- Pharmaffiliates. (n.d.). CAS No : 19129-92-1 | Product Name : Methyl-2-bromopentanoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Innovation: Methyl 2-Bromovalerate in Pharmaceutical Synthesis.

- Chemed.chem.purdue.edu. (n.d.). Isomers.

- Wikipedia. (n.d.). Alkane.

- PubChem. (n.d.). Methyl 5-bromovalerate.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 2-bromopentanoate

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities and their intermediates is a cornerstone of scientific rigor and regulatory compliance. Methyl 2-bromopentanoate, a versatile building block in organic synthesis, exemplifies the need for precise analytical characterization. Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its structural integrity. This guide provides an in-depth technical overview of the spectroscopic techniques employed to characterize this compound, offering insights from a Senior Application Scientist's perspective on the causality behind experimental choices and the interpretation of the resulting data.

This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic data for decision-making in their workflows. The methodologies and interpretations presented herein are grounded in established scientific principles and are designed to be self-validating.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each proton.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of neat this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter which can degrade the spectral resolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., a 30° pulse angle and a relaxation delay of 1-2 seconds).

-

Diagram: ¹H NMR Acquisition Workflow

Caption: A schematic overview of the key steps in acquiring a ¹H NMR spectrum.

While the specific spectrum for this compound is not publicly available in the Spectral Database for Organic Compounds (SDBS), we can predict the spectrum based on its structure and data from analogous compounds like Methyl 2-bromopropionate.[2]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.2 | Triplet (t) | 1H | CH-Br |

| b | ~3.8 | Singlet (s) | 3H | O-CH₃ |

| c | ~2.0 - 2.2 | Multiplet (m) | 2H | CH₂ |

| d | ~1.4 - 1.6 | Sextet | 2H | CH₂ |

| e | ~0.9 | Triplet (t) | 3H | CH₃ |

-

Signal a (CH-Br): The proton on the carbon bearing the bromine atom is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative bromine. It will appear as a triplet due to coupling with the adjacent CH₂ group.

-

Signal b (O-CH₃): The methyl ester protons are in a distinct chemical environment and are not coupled to any other protons, hence they appear as a sharp singlet.

-

Signals c and d (CH₂ groups): The two methylene groups will appear as complex multiplets due to coupling with each other and the neighboring protons.

-

Signal e (CH₃): The terminal methyl group protons will appear as a triplet due to coupling with the adjacent CH₂ group.

B. ¹³C NMR Spectroscopy: A Carbon Count and Functional Group Fingerprint

Principle: ¹³C NMR spectroscopy observes the magnetic properties of the ¹³C isotope. While only about 1.1% of natural carbon is ¹³C, modern NMR techniques can readily acquire high-quality spectra. Each unique carbon atom in a molecule gives a distinct signal, providing a "carbon count" and information about its chemical environment.

The sample preparation is identical to that for ¹H NMR. The data acquisition differs in the use of broadband proton decoupling, which simplifies the spectrum to single lines for each carbon and enhances the signal-to-noise ratio.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | The carbonyl carbon of the ester is highly deshielded and appears at the lowest field.[3][4] |

| ~53 | O-CH₃ | The carbon of the methyl ester is attached to an electronegative oxygen. |

| ~45 | CH-Br | The carbon directly bonded to the electronegative bromine is significantly deshielded. |

| ~35 | CH₂ | The methylene group adjacent to the CH-Br carbon. |

| ~20 | CH₂ | The methylene group further down the alkyl chain. |

| ~13 | CH₃ | The terminal methyl carbon is the most shielded of the aliphatic carbons. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of molecular bonds. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present in the molecule.

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to subtract any atmospheric or instrumental interferences.[5]

-

Sample Application: A single drop of neat this compound is placed directly onto the ATR crystal.[5]

-

Data Acquisition: The IR spectrum is recorded. The ATR technique is advantageous for liquid samples as it requires minimal sample preparation and is easy to clean.[6]

Diagram: ATR-FTIR Data Acquisition

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H (alkane) stretching |

| ~1740 | Strong | C=O (ester) stretching[7] |

| ~1250-1000 | Strong | C-O (ester) stretching |

| ~650 | Medium-Strong | C-Br stretching |

The most characteristic peak in the IR spectrum of this compound will be the strong absorption around 1740 cm⁻¹, which is indicative of the carbonyl group in a saturated ester. The presence of strong C-O stretching bands and C-H stretching bands further confirms the overall structure. The C-Br stretch is expected in the fingerprint region.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small organic molecules, Electron Ionization (EI)-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that can be used for structural elucidation.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities.[8]

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is subjected to electron ionization.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 194/196 | [M]⁺ | Molecular ion peak. The two peaks of roughly equal intensity are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). |

| 163/165 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 115 | [M - Br]⁺ | Loss of the bromine radical. |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group. |

The most definitive feature in the mass spectrum will be the pair of molecular ion peaks at m/z 194 and 196, with their relative intensities reflecting the natural abundance of the bromine isotopes. The fragmentation pattern, particularly the loss of the methoxy group and the bromine atom, provides further confirmation of the structure.[9][10]

Diagram: EI-MS Fragmentation of this compound

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers a unique piece of the structural puzzle, and together they provide an unambiguous identification of the molecule. This multi-faceted analytical approach is fundamental to ensuring the quality and integrity of chemical entities in the rigorous environment of pharmaceutical and chemical research.

References

- U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

- Niinemets, Ü., & Kännaste, A. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Isoprenoids (pp. 115-134). Humana Press, Totowa, NJ.

- JEOL. (n.d.). NMR Sample Preparation.

- University of Sheffield. (n.d.). How to Prepare Samples for NMR.

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- University of Durham. (n.d.). How to make an NMR sample.

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Wylie, P. L. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Agilent Technologies, Inc.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Virginia Open Data Portal. (n.d.). This compound.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern.

- Chemistry LibreTexts. (2023, August 29). ATR-FTIR.

- Kerber, A., Meringer, M., & Rücker, C. (2004). CASE via MS: Ranking Structure Candidates by Mass Spectra. MATCH Communications in Mathematical and in Computer Chemistry, 51, 147-164.

- National Center for Biotechnology Information. (n.d.). Methyl 5-bromovalerate. PubChem.

- National Institute of Standards and Technology. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook.

- Pharmaffiliates. (n.d.). CAS No : 19129-92-1 | Product Name : Methyl-2-bromopentanoate.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl methanoate.

- Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.

- National Institute of Standards and Technology. (n.d.). Methyl-2-bromobenzoate. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane.

- SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. agilent.com [agilent.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. dem.ri.gov [dem.ri.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

synthesis and purification of Methyl 2-bromopentanoate

An In-depth Technical Guide to the Synthesis and Purification of Methyl 2-bromopentanoate

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a versatile building block in the development of pharmaceuticals, agrochemicals, and fragrances.[1] Designed for researchers and development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust and reproducible methodology.

Introduction: Strategic Approach to Synthesis

This compound (C₆H₁₁BrO₂) is a chiral α-bromo ester valued for its utility in introducing a five-carbon chain with reactive handles at the C1 and C2 positions.[1][2] The direct α-bromination of methyl pentanoate is often unselective and difficult to control. Therefore, a more robust and widely adopted strategy involves a two-step sequence:

-

α-Bromination of the Parent Carboxylic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction is the method of choice for the selective bromination of pentanoic acid at the α-carbon.[3][4] This reaction is specific to carboxylic acids possessing at least one α-hydrogen.[5]

-

Esterification of the α-Bromo Acid: The resulting 2-bromopentanoic acid is then converted to its methyl ester via the classic Fischer-Speier esterification, an acid-catalyzed reaction with methanol.[6][7]

This strategic pathway ensures high regioselectivity and provides a reliable route to the target compound. This guide will detail the mechanistic rationale and provide validated protocols for each stage.

Part 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction transforms a carboxylic acid into an α-bromo carboxylic acid.[3] The reaction is initiated by converting the carboxylic acid into a more reactive acyl bromide, which readily tautomerizes to its enol form. This enol intermediate is the key to selective α-bromination.

Mechanism and Rationale

The reaction proceeds not on the carboxylic acid itself, but on its acyl bromide derivative, which is formed in situ.[4][8]

-

Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) reacts with the pentanoic acid to form pentanoyl bromide.[3]

-

Enolization: The acyl bromide, catalyzed by traces of HBr, tautomerizes to form an enol. This step is crucial as the enol is the nucleophilic species that will react with bromine.[5][9]

-

α-Bromination: The electron-rich double bond of the enol attacks a molecule of diatomic bromine (Br₂), adding a bromine atom to the α-carbon and generating HBr.[5][9]

-

Hydrolysis: Finally, upon aqueous workup, the α-bromo acyl bromide is hydrolyzed back to the target carboxylic acid, 2-bromopentanoic acid.[10]

The severe reaction conditions, often involving high temperatures, are necessary to drive these steps to completion.[9][11]

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Experimental Protocol: Synthesis of 2-Bromopentanoic Acid

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with a drying tube.

-

Reagents: Charge the flask with pentanoic acid (1.0 eq) and a catalytic amount of red phosphorus (or PBr₃, ~0.1 eq).

-

Bromine Addition: Slowly add bromine (1.1 eq) to the stirred mixture via the dropping funnel. The reaction is exothermic and will generate HBr gas. Maintain the temperature as needed with a water bath.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the red-brown color of bromine has dissipated.

-

Workup: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the intermediate acyl bromide. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Washing: Wash the combined organic layers with water and then with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 2-bromopentanoic acid. This crude product is often of sufficient purity for the subsequent esterification step.

Part 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[12][13] To achieve a high yield, the equilibrium must be shifted towards the product.

Mechanism and Rationale

-

Carbonyl Activation: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 2-bromopentanoic acid. This dramatically increases the electrophilicity of the carbonyl carbon.[6][14]

-

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[15]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[15]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.[14]

The reaction is driven to completion by using a large excess of the alcohol (methanol), which acts as both reactant and solvent, and by the dehydrating action of the sulfuric acid catalyst.[16]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 2-bromopentanoic acid from Part 1 with a large excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Neutralization: After cooling, carefully pour the reaction mixture into a separatory funnel containing cold water. Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions until the effervescence ceases, neutralizing the acid catalyst.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash them with water and then brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate.

-

Concentration: Filter the drying agent and remove the solvent by rotary evaporation to yield crude this compound.

Part 3: Purification and Characterization

The final step is the purification of the crude ester, followed by analytical characterization to confirm its identity and purity.

Purification by Vacuum Distillation

This compound is a liquid with a relatively high boiling point.[1] Purification by distillation at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method to lower the boiling point and isolate the pure product.

Protocol:

-

Assemble a vacuum distillation apparatus.

-

Place the crude ester in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Slowly apply vacuum and begin heating the flask gently with a heating mantle.

-

Collect the fraction that distills at the expected boiling point under the measured pressure. Discard the initial forerun and any high-boiling residue.

Characterization Data

The structure and purity of the final product must be confirmed using modern analytical techniques.

| Property / Technique | Expected Value / Observation |

| Molecular Formula | C₆H₁₁BrO₂[2] |

| Molecular Weight | 195.05 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | ~70-75 °C at ~10 mmHg (literature values may vary) |

| ¹H NMR (CDCl₃) | δ ~4.2 (dd, 1H, -CHBr), 3.75 (s, 3H, -OCH₃), 2.0-1.8 (m, 2H, -CH₂-), 1.6-1.4 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |

| IR (neat film) | ~1740 cm⁻¹ (strong, C=O ester stretch), ~2960 cm⁻¹ (C-H alkane stretch), ~650 cm⁻¹ (C-Br stretch) |

| Purity (GC) | >95% (typical target for laboratory synthesis) |

Overall Workflow and Safety Considerations

The entire process, from starting materials to the final, purified product, requires careful planning and adherence to safety protocols.

Caption: Complete workflow for synthesis and purification.

Safety Data Summary

| Substance | CAS No. | Key Hazards |

| Pentanoic Acid | 109-52-4 | Causes severe skin burns and eye damage. |

| Bromine | 7726-95-6 | Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life. |

| Phosphorus Tribromide | 7789-60-8 | Causes severe skin burns and eye damage, harmful if swallowed or inhaled. |

| Methanol | 67-56-1 | Highly flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled. |

| Sulfuric Acid | 7664-93-9 | Causes severe skin burns and eye damage. |

| This compound | 19129-92-1 | Causes skin and serious eye irritation, may cause respiratory irritation. [17] |

Note: This table is not exhaustive. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[18]

References

- BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

- Chemistry LibreTexts. (2023).

- Organic Chemistry Portal.

- Master Organic Chemistry. (2022).

- Chemistry Steps.

- Wikipedia.

- NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

- Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

- BYJU'S.

- Chemistry LibreTexts. (2019). 21.

- PubChem.

- Ningbo Inno Pharmchem Co.,Ltd.

- OrgoSolver.

- Virginia Open Data Portal.

- Kwantlen Polytechnic University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

- Pharmaffiliates.

- Wikipedia.

- Dr. Vaughan Pultz. (2015). Gas Chromatography: Identifying Unknown Compounds. [Link]

- Doc Brown's Advanced Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H11BrO2 | CID 529992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. byjus.com [byjus.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. athabascau.ca [athabascau.ca]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. echemi.com [echemi.com]

reactivity of Methyl 2-bromopentanoate with common nucleophiles

An In-depth Technical Guide to the Reactivity of Methyl 2-bromopentanoate with Common Nucleophiles

Abstract

This compound is a versatile α-halo ester, a class of organic compounds that serve as crucial intermediates in the synthesis of more complex molecules.[1] Its reactivity is dominated by the electrophilic α-carbon, which is susceptible to attack by a wide range of nucleophiles, and the adjacent β-hydrogens, which can be abstracted by bases. This guide provides a comprehensive analysis of the reaction pathways of this compound, focusing on the competition between bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). We will explore the mechanistic underpinnings, the influence of nucleophile identity, solvent effects, and steric factors, providing field-proven insights and detailed experimental protocols for researchers in organic synthesis and drug development.

Foundational Principles of Reactivity

The chemical behavior of this compound is dictated by the electronic and steric environment surrounding the C2 carbon. The bromine atom, being a good leaving group, polarizes the C-Br bond, rendering the α-carbon electrophilic. Concurrently, the electron-withdrawing nature of the adjacent ester (carbonyl) group further enhances this electrophilicity, making the α-carbon a prime target for nucleophilic attack.[2] However, this activation is a double-edged sword, as the carbonyl group also increases the acidity of the α-hydrogen, although the β-hydrogens are more relevant for the common E2 pathway.

The S(_N)2 Pathway: A Concerted Substitution

The S(_N)2 reaction is a single-step, concerted mechanism where a nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[3][4] This process leads to an inversion of stereochemistry at the chiral α-carbon and follows second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile.[3][4]

The reactivity of this compound in S(_N)2 reactions is influenced by several factors:

-

Steric Hindrance : As a secondary alkyl halide, the approach of the nucleophile to the α-carbon is more sterically hindered than in a primary halide.[5][6] This steric bulk can slow the reaction rate compared to simpler α-halo esters.[4]

-

Nucleophile Strength : Strong nucleophiles are required for an efficient S(_N)2 reaction.[7] Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent used.

Figure 1: Generalized S(_N)2 mechanism for this compound.

The E2 Pathway: A Competing Elimination

The E2 reaction also occurs in a single, concerted step. It requires a strong base to abstract a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group. As the proton is removed, the C-H bond electrons form a π-bond, and the leaving group departs simultaneously.[8]

For this compound, there are two β-hydrogens on the C3 carbon. Abstraction of one of these protons leads to the formation of methyl pent-2-enoate.

-

Base Strength : E2 reactions are favored by strong bases.[7] Many strong nucleophiles are also strong bases, leading to direct competition between S(_N)2 and E2 pathways.[9]

-

Steric Hindrance : Bulky bases that struggle to access the electrophilic α-carbon for an S(_N)2 attack may more readily abstract a less hindered β-proton, favoring elimination.[9][10]

Figure 2: Generalized E2 mechanism for this compound.

Solvent Effects: The Reaction Environment

The choice of solvent is critical in directing the reaction pathway.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have acidic protons and can hydrogen-bond with nucleophiles. This solvation shell stabilizes the nucleophile, reducing its reactivity and thus disfavoring the S(_N)2 pathway.[11][12] However, they are effective at stabilizing ions and can promote S(_N)1/E1 pathways, although these are less common for secondary halides unless a weak nucleophile/base is used.[11][13]

-

Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents possess dipoles but lack acidic protons. They solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[14] This enhanced nucleophilicity strongly favors the S(_N)2 mechanism.[7][14]

Reactivity with Common Nucleophile Classes

The outcome of the reaction with this compound is highly dependent on the nature of the nucleophile.

Oxygen Nucleophiles

-

Hydroxide and Alkoxides (e.g., NaOH, NaOEt) : These are strong nucleophiles and strong bases, leading to a mixture of S(_N)2 and E2 products. Lower temperatures and the use of a less hindered alkoxide can favor the substitution product (α-hydroxy or α-alkoxy ester).[7] Conversely, higher temperatures and bulky bases like potassium tert-butoxide will strongly favor the E2 product, methyl pent-2-enoate.[9] The synthesis of α-hydroxy esters from α-halo esters is a well-established transformation.[15][16]

-

Carboxylates (e.g., CH₃COO⁻Na⁺) : As conjugate bases of weak acids, carboxylates are good nucleophiles but only moderately basic. This combination heavily favors the S(_N)2 pathway, yielding α-acyloxypentanoate esters.

Nitrogen Nucleophiles

-

Ammonia and Amines : These are generally good nucleophiles and moderately strong bases. The primary reaction is S(_N)2 to produce α-amino esters, which are valuable precursors to non-canonical amino acids.[1][17] A key consideration is that the resulting amino ester product is also nucleophilic and can react with another molecule of the starting material. To prevent this over-alkylation, a large excess of the amine is typically used.

-

Azide Ion (N₃⁻) : The azide ion is an excellent nucleophile but a very weak base, making it an ideal reagent for clean S(_N)2 reactions.[1] It cleanly displaces the bromide to form methyl 2-azidopentanoate. This product can then be readily reduced (e.g., via catalytic hydrogenation) to the corresponding α-amino ester, providing a high-yielding, two-step route to this important class of compounds.

Sulfur Nucleophiles

-

Thiolates (RS⁻) : Sulfur nucleophiles are generally more potent than their oxygen counterparts.[18] Thiolates, generated by deprotonating a thiol with a mild base, are exceptionally powerful nucleophiles and relatively weak bases. This characteristic makes them superb reagents for promoting the S(_N)2 reaction with minimal competing elimination, leading to the formation of α-thioether esters.[19]

Carbon Nucleophiles

-

Cyanide (CN⁻) : The cyanide ion is a strong nucleophile that provides an effective route for C-C bond formation. It reacts with this compound via an S(_N)2 mechanism to produce methyl 2-cyanopentanoate.

-

Enolates : Soft, carbon-based nucleophiles like malonic ester enolates are excellent for S(_N)2 reactions, enabling the construction of more complex carbon skeletons.

Summary of Reactivity

| Nucleophile Class | Example Reagent | Basicity | Nucleophilicity | Primary Pathway | Major Product Type |

| Oxygen | NaOEt | Strong | Strong | S(_N)2 / E2 | α-Alkoxy Ester / Alkene |

| CH₃COONa | Weak | Good | S(_N)2 | α-Acyloxy Ester | |

| Nitrogen | NH₃, RNH₂ | Moderate | Good | S(_N)2 | α-Amino Ester |

| NaN₃ | Very Weak | Excellent | S(_N)2 | α-Azido Ester | |

| Sulfur | NaSEt | Weak | Excellent | S(_N)2 | α-Thioether Ester |

| Carbon | NaCN | Moderate | Strong | S(_N)2 | α-Cyano Ester |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing clear causality for each step.

Protocol 1: S(_N)2 Synthesis of Methyl 2-azidopentanoate

Causality: This protocol is designed to maximize the S(_N)2 pathway. Sodium azide is an excellent nucleophile and a poor base, minimizing the E2 side reaction.[1] Dimethylformamide (DMF) is a polar aprotic solvent that enhances the nucleophilicity of the azide ion.[14] A moderately elevated temperature ensures a reasonable reaction rate without significantly promoting elimination.

Methodology:

-

Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.63 g, 25 mmol, 1.25 equiv).

-

Solvent Addition : Add anhydrous DMF (40 mL) to the flask under an inert atmosphere (N₂ or Ar).

-

Substrate Addition : Add this compound (3.90 g, 20 mmol, 1.0 equiv) dropwise to the stirred suspension at room temperature.

-

Reaction : Heat the reaction mixture to 50 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes), observing the disappearance of the starting material.

-

Workup : After cooling to room temperature, pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.

-

Extraction : Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers contain the desired product.

-

Washing : Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure methyl 2-azidopentanoate.

Figure 3: Experimental workflow for the synthesis of methyl 2-azidopentanoate.

Protocol 2: E2 Synthesis of Methyl pent-2-enoate

Causality: This protocol is designed to maximize the E2 pathway. Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base.[9] Its bulkiness prevents it from acting as a nucleophile (disfavoring S(_N)2) and promotes the abstraction of a β-proton.[10] Tetrahydrofuran (THF) is a suitable aprotic solvent.

Methodology:

-

Preparation : To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add potassium tert-butoxide (2.47 g, 22 mmol, 1.1 equiv) and anhydrous THF (40 mL).

-

Cooling : Cool the stirred suspension to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

-

Substrate Addition : Prepare a solution of this compound (3.90 g, 20 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the cold KOtBu suspension over 20 minutes.

-

Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Workup : Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Washing : Combine the organic layers and wash with water (1 x 40 mL) and brine (1 x 40 mL).

-

Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification : Purify the resulting crude oil by fractional distillation to obtain methyl pent-2-enoate.

Conclusion

The reactivity of this compound is a classic example of the competition between S(_N)2 and E2 pathways at a secondary carbon. As demonstrated, a judicious choice of nucleophile/base, solvent, and reaction temperature allows for selective control over the reaction outcome. Strong, non-hindered nucleophiles in polar aprotic solvents overwhelmingly favor substitution, providing access to a wide array of functionalized pentanoate derivatives. Conversely, strong, bulky bases favor elimination, yielding the corresponding α,β-unsaturated ester. This understanding is paramount for synthetic chemists who utilize α-halo esters as foundational building blocks for creating molecules with applications in pharmaceuticals, agrochemicals, and materials science.[1][20]

References

- α-Halo carboxylic acids and esters - Wikipedia.

- How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed.

- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE.

- How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Public

- Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.

- NS7.

- Process for the synthesis of alpha-hydroxy-esters - Google P

- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.

- SN2 vs E2 - Chemistry Steps.

- The synthesis of enantioenriched alpha-hydroxy esters - ResearchG

- Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed - NIH.

- Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents.

- SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Chemistry - S - Studley AI.

- overcoming steric hindrance in reactions with 2-bromo-2,4,4-trimethylpentane - Benchchem.

- This compound: A Versatile Chemical with Diverse Applic

- SN2 Reaction Mechanisms - YouTube.

- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps.

- The SN2 Reaction Mechanism - Master Organic Chemistry.

- Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC.

- 2-Bromo-2-methylbutane, 1-Bromopentane, 2-Bromopentane : Arrange increasing order SN2 displacement - YouTube.

Sources

- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. studley.ai [studley.ai]

- 8. How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SN2 vs E2 [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 15. EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Biocatalytic Synthesis of α-Amino Esters via Nitrene C-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

A Technical Guide to the Stability and Storage of Methyl 2-bromopentanoate

Introduction

Methyl 2-bromopentanoate (C₆H₁₁BrO₂) is a valuable halogenated ester widely utilized as a key intermediate and building block in organic synthesis.[1] Its applications span the synthesis of pharmaceuticals, agrochemicals, and fragrances, where the strategic introduction of a pentanoate moiety is required.[1] The reactivity of the molecule is dominated by the bromine atom at the alpha position to the carbonyl group, which serves as an excellent leaving group in nucleophilic substitution reactions.[2] However, the very features that make this compound a versatile reagent also render it susceptible to degradation if not stored and handled correctly. Understanding its stability profile is paramount for researchers, scientists, and drug development professionals to ensure experimental reproducibility, maintain purity, and guarantee safety. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling.

Section 1: Core Stability Profile and Reactivity

The chemical stability of this compound under standard ambient conditions is generally considered to be good.[3] As an alkyl bromide, it is significantly more stable for long-term storage compared to its more reactive alkyl iodide counterparts.[4][5] However, its stability is conditional and is directly threatened by the presence of moisture, incompatible reagents, and elevated temperatures. The principal degradation pathways are rooted in its inherent reactivity.

The molecule's reactivity profile is dictated by two primary functional groups: the α-bromo substituent and the methyl ester.

-

Nucleophilic Substitution (Sₙ2): The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). This is the basis of its synthetic utility but also a potential route for degradation if exposed to nucleophilic impurities.[2]

-

Hydrolysis: The ester functional group can be hydrolyzed under either acidic or basic conditions. In the presence of water, particularly with acid or base catalysts, the ester will cleave to form 2-bromopentanoic acid and methanol.[2] This is one of the most common degradation pathways during improper storage.

-

Elimination (E2): In the presence of strong, non-nucleophilic bases, the compound can undergo dehydrohalogenation to yield an unsaturated pentenoate ester.[2]

These potential degradation reactions underscore the necessity of controlled storage conditions.

Diagram 1: Potential Degradation Pathways